

# A Comparative Guide to the Safety Profiles of RPE65 Gene Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of RPE65 gene therapies, focusing on the approved therapy voretigene neparvovec (Luxturna®) and data from its pivotal clinical trials and post-marketing surveillance. The information is intended to support research, clinical development, and post-market safety monitoring in the field of ocular gene therapy.

## Introduction to RPE65 Gene Therapy

Inherited retinal dystrophies (IRDs) caused by biallelic mutations in the RPE65 gene lead to progressive vision loss and often result in blindness.<sup>[1]</sup> Gene augmentation therapy aims to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and improving visual function.<sup>[2]</sup> The primary delivery method involves a subretinal injection of a non-replicating adeno-associated virus (AAV) vector, typically AAV2, carrying the human RPE65 cDNA.<sup>[2][3][4]</sup> Voretigene neparvovec-rzyl (Luxturna®) is the first and only FDA-approved gene therapy for this condition.<sup>[1][5]</sup>

## Comparative Analysis of Adverse Events

The safety profile of RPE65 gene therapy is primarily defined by adverse events (AEs) observed in clinical trials and real-world use of voretigene neparvovec. Most AEs are related to the subretinal injection procedure rather than the vector or transgene itself.<sup>[6][7][8]</sup>

Table 1: Summary of Ocular Adverse Events in Voretigene Neparvovec Studies

| Adverse Event Category                                    | Specific Event            | Incidence Rate (%) (Pivotal Trials) | Notes and Post-Marketing Observations                                                            |
|-----------------------------------------------------------|---------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------|
| Common ( $\geq 10\%$ )                                    | Conjunctival Hyperemia    | 22%[1][7]                           | Mild to moderate, transient.                                                                     |
| Cataract (development or progression)                     |                           | 20%[1][7]<br>[9]                    | Associated with vitrectomy procedure.                                                            |
| Increased Intraocular Pressure                            |                           | 15%[1][7]                           | Generally transient and manageable.[1][9]                                                        |
| Retinal Tear                                              |                           | 10%[7]                              | A known risk of the surgical procedure.[9]                                                       |
| Less Common ( $< 10\%$ )                                  | Dellen (corneal thinning) | $\geq 5\%$ [9]                      | ---                                                                                              |
| Macular Hole                                              |                           | $\geq 5\%$ [9]                      | A potential complication of the subretinal injection.[9]                                         |
| Subretinal Deposits/Precipitate                           |                           | $\geq 5\%$ [9][10]                  | Considered related to the product.[10][11]                                                       |
| Eye Inflammation (e.g., vitritis, anterior chamber cells) |                           | $\geq 5\%$ [9][12]                  | Generally manageable with corticosteroids.[13]                                                   |
| Eye Irritation & Pain                                     |                           | $\geq 5\%$ [9]                      | ---                                                                                              |
| Maculopathy (wrinkling of macula surface)                 |                           | $\geq 5\%$ [9]                      | ---                                                                                              |
| Retinal Thinning/Atrophy                                  | Rare in trials            |                                     | Chorioretinal atrophy is a key post-marketing finding, reported in 13-50% of treated eyes, often |

near the injection site.

[1] The PERCEIVE study reported it as the most frequent TEAE (12.6%).[14][15]

|                    |                              |                                                            |                                                          |
|--------------------|------------------------------|------------------------------------------------------------|----------------------------------------------------------|
| Serious (<2%)      | Foveal Thinning / Dehiscence | ~1-2%[1][11]                                               | Can lead to a permanent decline in visual acuity.[9][11] |
| Endophthalmitis    | ~1-2%[1][11]                 | A rare but serious risk of any intraocular surgery.[9][16] |                                                          |
| Retinal Hemorrhage | ~1-2%[1]                     | ---                                                        |                                                          |

Data compiled from Phase 1/3 trials and post-marketing studies of voretigene neparvovec.[1][7][9][11][14]

Systemic Safety Profile Across all clinical trials and post-marketing data for voretigene neparvovec, no systemic toxicity or deleterious immune responses have been identified.[1][11][17] The adeno-associated virus (AAV) vector, particularly at the low doses used for ocular administration, has a favorable systemic safety profile compared to high-dose systemic AAV therapies where toxicities like hepatotoxicity have been observed.[18][19][20]

## Methodologies for Safety Assessment

The safety of RPE65 gene therapy is rigorously evaluated through a multi-step process, from patient selection through long-term follow-up.

### Experimental Protocol: Clinical Trial Safety Monitoring

- Patient Screening & Eligibility:
  - Genetic Confirmation: Diagnosis of biallelic RPE65 mutations is mandatory.
  - Retinal Viability: Patients must have sufficient viable retinal cells, as assessed by imaging techniques like optical coherence tomography (OCT), to benefit from the therapy.[2]

- Visual Function: Baseline visual acuity and functional vision (e.g., Multi-Luminance Mobility Test - MLMT) are established.[17]
- Surgical Procedure & Administration:
  - Vector: AAV2 vector carrying the human RPE65 cDNA (e.g., voretigene neparvovec at 1.5 × 10<sup>11</sup> vector genomes).[17]
  - Procedure: The therapy is delivered via subretinal injection following a standard pars plana vitrectomy.[13]
  - Immunosuppression: Perioperative systemic corticosteroids are typically administered to mitigate potential inflammation related to the surgery and the vector.[13][16]
- Post-Administration Monitoring:
  - Ophthalmic Examinations: Regular and comprehensive eye exams are conducted to monitor for AEs. This includes visual acuity testing, intraocular pressure measurement, slit-lamp biomicroscopy, and dilated fundus examination.
  - Retinal Imaging: Techniques such as OCT and fundus photography are used to assess retinal structure, detect abnormalities like retinal thinning or atrophy, and monitor the bleb site.[13]
  - Systemic Monitoring: Blood tests and physical examinations are performed to monitor for any systemic AEs or immune responses, although these have not been a significant concern with ocular delivery.[1]

## Visualizations of Key Processes and Concepts

```
// Procedure-Related Cataract [label="Cataract"]; IOP [label="Increased IOP"]; Tear [label="Retinal Tear / Detachment"]; MacHole [label="Macular Hole"]; Endoph [label="Endophthalmitis"]; Procedure -> Cataract; Procedure -> IOP; Procedure -> Tear; Procedure -> MacHole; Procedure -> Endoph;
```

```
// Product-Related Deposits [label="Subretinal Deposits"]; Atrophy [label="Chorioretinal Atrophy\n(Long-term)"]; Product -> Deposits; Product -> Atrophy;
```

// Immune-Related Inflammation [label="Ocular Inflammation\n(Generally Mild & Transient)"]; Systemic [label="Systemic Immune Response\n(Not Observed)"]; Immune -> Inflammation; Immune -> Systemic;

{rank=same; Procedure; Product; Immune; } } Caption: Classification of Adverse Events in RPE65 Gene Therapy.

## Discussion and Conclusion

The available data, primarily from studies of voretigene neparvovec, indicate a generally favorable safety profile for RPE65 gene therapy.[\[3\]](#)[\[4\]](#) The majority of adverse events are mild to moderate, transient, and directly related to the vitrectomy and subretinal injection procedure. [\[1\]](#)[\[8\]](#)

However, long-term follow-up and real-world evidence have identified chorioretinal atrophy as a significant post-marketing safety concern.[\[1\]](#)[\[14\]](#) While central visual acuity is often preserved despite these atrophic changes, this finding underscores the critical need for continued long-term monitoring of all patients receiving gene therapy.[\[1\]](#) Registries and real-world studies like PERCEIVE are invaluable for capturing these late-onset events and understanding the safety profile in a broader patient population.[\[8\]](#)[\[14\]](#)

For drug development professionals, these findings highlight the importance of refining surgical techniques to minimize procedure-related complications and designing robust long-term follow-up protocols to identify and manage potential late-onset adverse events.[\[13\]](#) As of now, no systemic safety issues have been linked to ocular AAV2-mediated RPE65 gene therapy.[\[1\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical and pharmacovigilance safety evaluation of LUXURNA® (voretigene neparvovec-rzyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy. | Department of Ophthalmology [eye.hms.harvard.edu]
- 5. modernretina.com [modernretina.com]
- 6. Efficacy, Safety, and Durability of Voretigene Neparvovec-rzyl in RPE65 Mutation-Associated Inherited Retinal Dystrophy: Results of Phase 1 and 3 Trials | Vit-Buckle Society [vitbucklesociety.org]
- 7. piemagazine.org [piemagazine.org]
- 8. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 9. luxturnahcp.com [luxturnahcp.com]
- 10. biospace.com [biospace.com]
- 11. FDA Advisory Committee Unanimously Recommends Approval of Investigational LUXTURNA™ (voretigene neparvovec) for Patients with Biallelic RPE65-mediated Inherited Retinal Disease — Foundation Fighting Blindness [fightingblindness.org]
- 12. cgtlive.com [cgtlive.com]
- 13. Treatment-Emergent Adverse Events in Gene Therapy Trials for Inherited Retinal Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-World Safety and Effectiveness of Voretigene Neparvovec: Results up to 2 Years from the Prospective, Registry-Based PERCEIVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ocular Inflammation and Treatment Emergent Adverse Events in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lethal immunotoxicity in high-dose systemic AAV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunogenicity and toxicity of AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]

- To cite this document: BenchChem. [A Comparative Guide to the Safety Profiles of RPE65 Gene Therapies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607558#cross-study-comparison-of-safety-profiles-of-rpe65-gene-therapies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)